Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. This compound is characterized by its piperidine ring structure, which is functionalized with a tert-butyl ester group and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-4-oxopiperidine.
Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Oxidation: The methyl group at the 2-position is oxidized to form the ketone group.
The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation steps. The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent addition rates are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but serves as a precursor for the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific compounds synthesized from it.
Comparison with Similar Compounds
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl group at the 2-position.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains difluoro groups instead of a methyl group.
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Has a benzyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and synthetic utility compared to its analogs.
Biological Activity
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including reductive amination and cyclization reactions. The compound typically features a piperidine ring substituted with a tert-butyl group and a carbonyl functionality, which plays a crucial role in its biological activity.
A notable synthesis method involves the cyclization of amine-substituted enones under acidic conditions, which yields a mixture of diastereomers (trans and cis) with varying yields depending on the reaction conditions. For instance, a study reported that the formation of 2,6-trans-4-oxopiperidines occurred in high yields (73–88%) under optimized conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown promising antiproliferative activity against various cancer cell lines, with IC50 values ranging from 25 to 440 nM. These compounds exert their effects by inhibiting tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
Table 1: Antiproliferative Activity of Tert-butyl 2-methyl-4-oxopiperidine Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | L1210 | 250 |
Compound B | HeLa | 300 |
Compound C | CEM | 440 |
Compound D | K562 | 700 |
This table summarizes the IC50 values for selected derivatives, illustrating their varied potency across different cancer cell lines.
The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin. This binding inhibits the normal polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase. For instance, one study demonstrated that treatment with certain derivatives increased the percentage of cells in the G2/M phase significantly, confirming their role as tubulin inhibitors .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro testing on human peripheral blood mononuclear cells indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Pharmacokinetics : The pharmacokinetic profile shows that this compound is permeable across biological membranes (Log Kp = -6.89 cm/s) but does not act as a substrate for major cytochrome P450 enzymes (CYP) involved in drug metabolism .
- Comparative Analysis : A comparative analysis with other piperidine-containing compounds revealed that those with similar structural motifs exhibited enhanced biological activity, emphasizing the importance of molecular structure in determining efficacy .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514524 | |
Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190906-92-4 | |
Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190906-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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